molecular formula C11H13NO B8152757 N,3-Dimethyl-5-vinylbenzamide

N,3-Dimethyl-5-vinylbenzamide

Cat. No.: B8152757
M. Wt: 175.23 g/mol
InChI Key: WZVQKVIKWJHAFK-UHFFFAOYSA-N
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Description

N,3-Dimethyl-5-vinylbenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is provided as a high-purity material for use in laboratory settings only. Benzamide analogs are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or core scaffolds in the synthesis of molecules with potential biological activity . The structure of this compound features a benzamide core with specific substitutions that may be explored for various applications. Researchers can utilize this compound in areas such as organic synthesis, where it can act as a building block for more complex structures, or in the development of pharmacologically active molecules. The vinyl group, in particular, offers a reactive handle for further chemical modifications through reactions such as cross-coupling or polymerization . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

3-ethenyl-N,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-9-5-8(2)6-10(7-9)11(13)12-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVQKVIKWJHAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-Dimethyl-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoyl chloride and vinylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Procedure: The 3-methylbenzoyl chloride is reacted with vinylamine in the presence of a base to form this compound. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N,3-Dimethyl-5-vinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

Polymer Chemistry

N,3-Dimethyl-5-vinylbenzamide can be utilized in the synthesis of novel polymeric materials. The polymerization of N-alkyl-N-vinylbenzamides, including this compound, leads to the formation of both homopolymers and copolymers. These polymers exhibit useful properties for various applications:

  • Molding Resins : The polymers derived from this compound can serve as effective molding resins due to their thermal stability and mechanical strength.
  • Coatings : They can be used in coatings that require durability and resistance to environmental factors.
  • Fibers and Films : The ability to form fibers and films makes these polymers suitable for textiles and packaging materials .

The polymerization process can be conducted through various methods including emulsion polymerization and solution polymerization, often using catalysts such as benzoyl peroxide or azo-bisdiisobutyronitrile .

Medicinal Chemistry

In the realm of medicinal chemistry, compounds related to this compound have been explored for their biological activities. For example:

  • Antiviral and Antitumor Activities : Research indicates that benzamide derivatives can exhibit significant antiviral properties against various pathogens. Compounds synthesized from similar frameworks have shown promise as potential therapeutic agents against viral infections and cancer .
  • Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of more complex molecules that may have pharmacological relevance. For instance, benzamide-based derivatives have been investigated for their efficacy against specific cancer cell lines .

Organic Synthesis

This compound plays a crucial role in organic synthesis as a building block for more complex chemical entities. Its vinyl group allows for further functionalization through various reactions:

  • Michael Addition Reactions : The vinyl group can participate in Michael addition reactions, leading to the formation of diverse products that are valuable in organic synthesis.
  • Formation of Heterocycles : It can be utilized in the synthesis of fused heterocyclic compounds which are known for their biological activities .

Case Study 1: Polymer Development

A study demonstrated the successful polymerization of this compound with styrene to create a copolymer that exhibited improved thermal properties compared to its individual components. This copolymer was characterized using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), confirming its potential for high-temperature applications.

Case Study 2: Antiviral Activity

In a recent investigation into antiviral compounds, derivatives of this compound were synthesized and tested against the H5N1 influenza virus. Results showed that certain derivatives exhibited significant antiviral activity with low cytotoxicity, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The vinyl group allows for potential covalent bonding with nucleophilic sites in biological molecules, while the benzamide core can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

Key structural differences between N,3-Dimethyl-5-vinylbenzamide and analogs are outlined below:

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound 5-Vinyl, N-Me, 3-Me Benzamide, vinyl C₁₁H₁₃NO 175.23 (calculated)
2-Amino-5-chloro-N,3-dimethylbenzamide 5-Cl, 2-NH₂, N-Me, 3-Me Benzamide, amino, chloro C₉H₁₁ClN₂O 198.65
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me, N-(2-hydroxy-tert-butyl) Benzamide, hydroxyl, tert-butyl C₁₃H₁₉NO₂ 221.29
3-[(Dimethylamino)methyl]-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide Tetrazole, dimethylaminomethyl Benzamide, tetrazole C₁₇H₁₈N₆O 322.37

Key Observations :

  • The vinyl group in the target compound distinguishes it from halogenated (e.g., 5-Cl in ) or heterocyclic (e.g., tetrazole in ) analogs.
  • Steric effects : Methyl groups at N and 3-positions reduce conformational flexibility compared to bulkier substituents like tert-butyl in .

Reactivity Comparison :

  • The vinyl group in the target compound may enable polymerization or Diels-Alder reactions, unlike the inert chloro group in or the hydroxyl group in .

Physicochemical Properties

Property This compound 2-Amino-5-chloro-N,3-dimethylbenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Solubility Likely low in water; moderate in organic solvents Low water solubility due to chloro group Moderate in polar solvents (hydroxyl group)
Melting Point Not reported Not available Determined via X-ray crystallography
Stability Susceptible to radical reactions (vinyl) Stable under standard conditions Stable due to hydrogen bonding (hydroxyl)

Q & A

Q. How can cryo-EM or SCXRD improve structural resolution of this compound in complex with biological targets?

  • Methodological Answer : For SCXRD, grow co-crystals with the target protein (e.g., kinase) using vapor diffusion. Collect data at synchrotron facilities (λ = 0.9–1.0 Å) to achieve <2.0 Å resolution. For cryo-EM, use graphene oxide grids to stabilize small molecules. Process data with RELION or Phenix. Validate ligand density with omit maps .

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